7-Boc-7-azaspiro[3.5]nonane-2-methanol
Description
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-6-4-14(5-7-15)8-11(9-14)10-16/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXCMDBKBXJMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Boc-7-azaspiro[3.5]nonane-2-methanol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Boc-7-azaspiro[3.5]nonane-2-methanol is a key synthetic intermediate in the development of novel therapeutics, particularly potent and selective agonists for G-protein coupled receptor 119 (GPR119). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its significance in the context of drug discovery, with a focus on the GPR119 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.
Core Properties and Characteristics
This compound, with the CAS number 1356476-27-1, is a spirocyclic compound containing a piperidine ring fused to a cyclobutane ring, with a Boc-protected nitrogen atom and a primary alcohol functional group.[1][2] Its rigid three-dimensional structure is a desirable feature in medicinal chemistry for optimizing drug-receptor interactions.
Physicochemical Properties
While specific experimental data for the melting and boiling points of this compound are not extensively reported in the literature, data for related compounds and general knowledge of similar structures suggest it is likely a solid at room temperature.
| Property | Value | Source |
| CAS Number | 1356476-27-1 | [1][2] |
| Molecular Formula | C₁₄H₂₅NO₃ | [2] |
| Molecular Weight | 255.36 g/mol | [2] |
| Physical State | Solid (predicted) | - |
| Purity | >97% (commercially available) | [2] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Boc (tert-butyl) | ~1.45 | s |
| CH₂-OH | ~3.5-3.7 | d |
| CH-CH₂OH | ~1.8-2.2 | m |
| Piperidine ring protons | ~1.5-1.9, 3.2-3.6 | m |
| Cyclobutane ring protons | ~1.6-2.1 | m |
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm) |
| Boc (C=O) | ~155 |
| Boc (C(CH₃)₃) | ~80 |
| Boc (C(CH₃)₃) | ~28 |
| CH₂-OH | ~65 |
| Spiro carbon | ~35-45 |
| Piperidine ring carbons | ~40-55 |
| Cyclobutane ring carbons | ~20-40 |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically starts from commercially available building blocks. The following represents a plausible synthetic route based on the procedures described for analogous compounds in the scientific literature, particularly in the context of synthesizing GPR119 agonists.
General Synthetic Workflow
The synthesis generally involves the construction of the spirocyclic core, followed by functional group manipulations to introduce the hydroxymethyl group.
Detailed Experimental Protocol (Exemplary)
The following is a representative experimental protocol for the synthesis of a key intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which can be further reduced and functionalized to yield the target compound. This protocol is adapted from a known procedure for a similar compound.[3]
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
DME (1,2-Dimethoxyethane)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).
-
Charge the flask with t-BuOMe and place it under a nitrogen atmosphere.
-
Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly add a saturated solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours and then filter to remove solids.
-
Separate the phases and extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (EtOAc/Hexane gradient) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[3]
-
Step 2: Reduction of the Ketone and Introduction of the Hydroxymethyl Group
The resulting ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The introduction of the hydroxymethyl group at the 2-position can be achieved through various synthetic strategies, such as the conversion of the ketone to a nitrile followed by reduction, or through hydroboration-oxidation of an exocyclic double bond precursor.
Role in Drug Discovery: GPR119 Agonism
7-Azaspiro[3.5]nonane derivatives have emerged as a promising class of GPR119 agonists. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes with a lower risk of hypoglycemia.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist, such as a derivative of this compound, initiates a well-defined signaling cascade.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique spirocyclic scaffold provides a rigid framework for the development of potent and selective ligands for various biological targets. The growing interest in GPR119 as a therapeutic target for type 2 diabetes highlights the importance of synthetic intermediates like this compound. This technical guide provides a foundational understanding of its properties, synthesis, and therapeutic relevance, aiming to facilitate further research and development in this exciting area of drug discovery.
References
Technical Guide: 7-Boc-7-azaspiro[3.5]nonane-2-methanol (CAS 1356476-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 7-Boc-7-azaspiro[3.5]nonane-2-methanol, a key building block in the synthesis of selective antagonists for the M4 muscarinic acetylcholine receptor. This guide covers its chemical properties, a plausible synthetic pathway, and its application in drug discovery, with a focus on the M4 receptor signaling pathway and relevant experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1356476-27-1 | [1][2][3] |
| Molecular Formula | C₁₄H₂₅NO₃ | [2][3] |
| Molecular Weight | 255.36 g/mol | [2][3] |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically >97% (as supplied by vendors) | [3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. | N/A |
Note: Some properties are predicted based on the chemical structure and data from suppliers.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public literature. However, a plausible synthetic route can be inferred from the synthesis of the related intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[5] The proposed pathway involves a two-step process starting from tert-butyl 4-methylenepiperidine-1-carboxylate.
Plausible Synthetic Pathway
Caption: Plausible two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate [5]
-
Materials: tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride, tert-butyl methyl ether (t-BuOMe), dimethyl ether (DME), saturated ammonium chloride (NH₄Cl) solution, ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂), add tert-butyl 4-methylenepiperidine-1-carboxylate and Zn/Cu couple.
-
Add t-BuOMe and cool the mixture to 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME.
-
Allow the reaction to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours and then filter to remove solids.
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, EtOAc/Hexane gradient) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Step 2: Reduction to this compound (This is a standard reduction of a ketone to an alcohol)
-
Materials: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, sodium borohydride (NaBH₄), methanol (MeOH), dichloromethane (DCM), deionized water, saturated sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Application in Drug Discovery: M4 Muscarinic Receptor Antagonists
This compound serves as a crucial starting material in the synthesis of selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR M4).[6] These antagonists are of significant interest for the treatment of various central nervous system disorders, including Parkinson's disease and schizophrenia.[7][8]
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[9] Activation of the M4 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability.
Caption: M4 muscarinic receptor signaling pathway.
Experimental Workflow for Screening M4 Receptor Antagonists
The following workflow outlines a typical screening process to identify and characterize novel M4 receptor antagonists synthesized from precursors like this compound.
Caption: Experimental workflow for M4 antagonist screening.
Radioligand Binding Assay[10]
-
Objective: To determine the binding affinity of the synthesized compounds for the M4 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the human M4 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).
-
[³⁵S]GTPγS Binding Assay[10]
-
Objective: To measure the functional antagonist activity of the compounds by assessing their ability to block agonist-induced G-protein activation.
-
Methodology:
-
Incubate M4 receptor-expressing cell membranes with a known M4 agonist (e.g., acetylcholine), varying concentrations of the test antagonist, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS.
-
Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding in a concentration-dependent manner.
-
cAMP Accumulation Assay[11]
-
Objective: To assess the antagonist's ability to reverse agonist-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Culture cells expressing the M4 receptor.
-
Pre-treat the cells with the test antagonist.
-
Stimulate the cells with an M4 agonist in the presence of an adenylyl cyclase activator like forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).
-
An effective antagonist will reverse the agonist's inhibitory effect, leading to an increase in cAMP levels compared to treatment with the agonist alone.
-
Conclusion
This compound is a valuable chemical entity for the development of novel therapeutics targeting the M4 muscarinic acetylcholine receptor. Its spirocyclic core provides a rigid framework for the design of potent and selective antagonists. While detailed public data on its synthesis and physical properties are limited, its utility as a synthetic precursor is evident from the patent literature. The experimental workflows described herein provide a roadmap for researchers aiming to utilize this compound in the discovery and characterization of new M4 receptor modulators for the treatment of neurological and psychiatric disorders.
References
- 1. 1356476-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 1356476-27-1 | INDOFINE Chemical Company [indofinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
"7-Boc-7-azaspiro[3.5]nonane-2-methanol" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 7-Boc-7-azaspiro[3.5]nonane-2-methanol, a valuable building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold is of significant interest for the development of novel therapeutics.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₃ | [1] |
| Molecular Weight | 255.36 g/mol | [1] |
| CAS Number | 1356476-27-1 | [1][2] |
| MDL Number | MFCD20926183 | [1][2] |
Synthetic Overview
A plausible and efficient synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid. This starting material is commercially available and serves as a key intermediate.
Logical Synthesis Workflow
The following diagram illustrates the logical progression from the carboxylic acid precursor to the final methanol product.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
This section details a general experimental methodology for the reduction of the carboxylic acid to the desired primary alcohol.
Materials:
-
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ or BH₃·THF) in THF to the stirred solution of the carboxylic acid. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature with an ice bath.
-
Workup: Filter the resulting mixture and wash the solid residue with THF or ethyl acetate. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product of high purity.
Note: The specific quantities of reagents and reaction times should be determined based on the scale of the synthesis and optimized as necessary. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
A Technical Guide to the Solubility and Stability of 7-Boc-7-azaspiro[3.5]nonane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature and databases lack specific quantitative solubility and stability data for 7-Boc-7-azaspiro[3.5]nonane-2-methanol. This guide provides a comprehensive overview based on the compound's structural motifs and outlines detailed, standardized experimental protocols for determining these critical physicochemical properties.
Introduction
This compound is a bifunctional organic molecule featuring a spirocyclic amine scaffold. The azaspiro[3.5]nonane core provides a rigid, three-dimensional framework, a feature increasingly sought in drug discovery to improve target selectivity and pharmacokinetic properties.[1][2] The molecule is functionalized with a primary alcohol, which can serve as a key interaction point or a site for further chemical modification, and a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine. The Boc group masks the amine's nucleophilicity and basicity, allowing for selective reactions at other positions.[3][4] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, biological assays, and formulation development.
Predicted Solubility and Stability Profile
The solubility and stability of this compound can be inferred from its constituent functional groups:
-
Azaspiro[3.5]nonane Core: This saturated, non-aromatic scaffold contributes to the molecule's lipophilicity. The rigidity of spirocycles can influence crystal lattice energy, which in turn affects solubility.[5]
-
Boc Protecting Group: The bulky tert-butyl group is nonpolar and generally enhances solubility in a wide range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.[6] However, the carbamate linkage is famously labile under acidic conditions.[4][7] It is generally stable to basic and nucleophilic conditions.[7]
-
Methanol Group (-CH₂OH): The primary alcohol introduces polarity and the capacity for hydrogen bonding, which may confer at least partial solubility in polar protic solvents, including lower alcohols (methanol, ethanol) and potentially, to a limited extent, in aqueous media.
Overall Prediction: The compound is expected to exhibit good solubility in many common organic solvents. Aqueous solubility is likely to be low but measurable. The primary stability liability is the acid-catalyzed cleavage of the Boc group. The compound is expected to be relatively stable under neutral, basic, oxidative, and photolytic conditions, although the tertiary amine within the spirocycle could be susceptible to oxidation under harsh conditions.
Solubility Data and Experimental Protocols
To ensure reliable and reproducible results in screening and development, both kinetic and thermodynamic solubility should be determined.
Once determined, the solubility data for this compound should be presented in a clear, tabular format.
| Solvent/Medium | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic | 25 | Data to be determined | Data to be determined |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermodynamic (24h) | 25 | Data to be determined | Data to be determined |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Thermodynamic (24h) | 37 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Thermodynamic (24h) | 25 | Data to be determined | Data to be determined |
| Methanol | Thermodynamic (24h) | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Thermodynamic (24h) | 25 | Data to be determined | Data to be determined |
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound, introduced from a DMSO stock, precipitates in aqueous buffer.[8][9]
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger, fixed volume of aqueous buffer (e.g., 198 µL of PBS pH 7.4). This maintains a constant final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[10]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[9] Alternatively, the plate can be filtered or centrifuged, and the concentration of the soluble compound in the filtrate/supernatant can be measured by UV-Vis spectroscopy or LC-MS.[10]
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is considered the "true" solubility.[11] The shake-flask method is the gold standard.[12]
Objective: To determine the equilibrium solubility of this compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., PBS pH 7.4, water, DCM). The presence of undissolved solid should be visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but poorly soluble compounds may require longer.[13]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Prepare a serial dilution of the clear supernatant. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard curve prepared from a known concentration stock solution.[12]
-
Calculation: The measured concentration of the saturated supernatant represents the thermodynamic solubility.
Stability Data and Forced Degradation Protocols
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14] These studies are performed under conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[15] The goal is to achieve 5-20% degradation of the parent compound.[15][16]
Results from forced degradation studies should be tabulated to show the extent of degradation under various stress conditions.
| Stress Condition | Reagent/Details | Time (h) | Parent Compound Remaining (%) | Major Degradants (RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined |
| Thermal | Solid State, 80°C | 72 | Data to be determined | Data to be determined |
| Photolytic | Solid State, ICH Q1B Option 2 | - | Data to be determined | Data to be determined |
RRT = Relative Retention Time
Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a vial.
-
At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples, including a time-zero control, using a stability-indicating HPLC-UV method.
Specific Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[17]
-
Thermal Degradation: Store the solid compound in a controlled-temperature oven at 80°C. At each time point, dissolve a sample for analysis.
-
Photostability: Expose the solid compound to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Analyze the sample alongside a dark control wrapped in aluminum foil.
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific experimental data for this compound is not currently published, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility and stability. It is anticipated to have good solubility in organic solvents and a primary liability to acidic conditions due to the Boc group. The detailed protocols provided in this guide outline a clear and standardized path for researchers to experimentally determine the kinetic and thermodynamic solubility, as well as the intrinsic stability of this compound. The data generated from these studies are crucial for enabling its successful application in medicinal chemistry and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. evotec.com [evotec.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
Commercial Availability and Technical Guide for 7-Boc-7-azaspiro[3.5]nonane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and synthetic methodologies related to 7-Boc-7-azaspiro[3.5]nonane-2-methanol (CAS: 1356476-27-1). This spirocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers. The following table summarizes the available information from a selection of vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Product/Catalog Number | Purity | Molecular Formula | Molecular Weight | Notes |
| INDOFINE Chemical Company, Inc. | 1356476-27-1 | 08-6278 | 97% | C₁₄H₂₅NO₃ | 255.36 | Delivery time is typically 7-10 days.[1][2] |
| Apollo Scientific | 1356476-27-1 | - | - | - | - | MDL Number: MFCD20926183.[3][4] |
| SynQuest Laboratories | 1356476-27-1 | 4H56-1-067 | - | C₁₄H₂₅NO₃ | 255.358 | Inquire for price and availability.[5] |
| Sigma-Aldrich | 1356476-27-1 | - | - | C₁₄H₂₅NO₃ | - | Available from ChemScene LLC (Preferred Partner).[6] |
| Ambeed | 1356476-27-1 | - | - | C₁₄H₂₅NO₃ | 255.35 | - |
| Dana Bioscience | 1356476-27-1 | - | - | - | - | Available for online purchase.[7][8] |
Note: Some suppliers may list related isomers or derivatives. It is crucial to verify the CAS number before purchasing.
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1356476-27-1 | [1][2][3][7] |
| Molecular Formula | C₁₄H₂₅NO₃ | [1][2][5] |
| Molecular Weight | 255.36 g/mol | [1][2] |
| Purity | ≥97% | [1][2] |
| Synonyms | tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate | [5] |
| MDL Number | MFCD20926183 | [1][3] |
Applications in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the design of novel agonists for the G protein-coupled receptor 119 (GPR119).[1][9] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes mellitus.[1] The rigid spirocyclic core of the 7-azaspiro[3.5]nonane helps to orient the interacting moieties for optimal binding to the GPR119 receptor, leading to enhanced potency.[1]
Furthermore, derivatives of 7-azaspiro[3.5]nonane are utilized as PROTAC (Proteolysis Targeting Chimera) linkers in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
GPR119 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the GPR119 receptor.
Experimental Protocols
General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives
This workflow outlines the key steps in the synthesis of a 7-azaspiro[3.5]nonane core structure, which can be subsequently modified to yield the target compound.
Representative Experimental Steps
The following are generalized procedures based on the synthesis of similar compounds:
Step 1: Coupling Reaction
-
A suitable piperidine derivative is coupled with a cyclobutane precursor bearing appropriate functional groups.
-
The reaction is typically carried out in an organic solvent (e.g., dichloromethane, DMF) in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA).
-
The reaction mixture is stirred at room temperature for several hours until completion, monitored by TLC or LC-MS.
Step 2: Spirocyclization (Dieckmann Condensation)
-
The intermediate from Step 1 undergoes an intramolecular cyclization to form the spirocyclic core.
-
This is often achieved using a strong base such as potassium tert-butoxide in an anhydrous solvent like THF.
-
The reaction is typically heated to facilitate the cyclization.
Step 3: Functional Group Interconversion and Purification
-
The resulting spirocyclic ketone can be reduced to the corresponding alcohol using a reducing agent (e.g., sodium borohydride).
-
The crude product is then purified by column chromatography on silica gel to afford the final compound.[1]
-
The Boc protecting group is typically introduced to the nitrogen of the azaspirocycle at an appropriate stage of the synthesis.
Note: These are generalized protocols and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should consult relevant synthetic chemistry literature for more detailed procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1356476-27-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. 1356476-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 6. tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate | 1356476-27-1 [sigmaaldrich.com]
- 7. CAS 1356476-27-1: tert-butyl 2-(hydroxymethyl)-7-azaspiro[… [cymitquimica.com]
- 8. danabiosci.com [danabiosci.com]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of the 7-azaspiro[3.5]nonane Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. This spirocyclic system, consisting of a cyclobutane ring fused to a piperidine ring through a common carbon atom, serves as a valuable building block in the design of novel therapeutics. Its unique topology allows for the precise spatial arrangement of functional groups, enhancing interactions with biological targets and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the primary synthetic routes to the 7-azaspiro[3.5]nonane core, detailed experimental protocols, and an exploration of its application in drug discovery, with a focus on G protein-coupled receptor 119 (GPR119) agonists.
Core Synthetic Strategies
Two principal methodologies have emerged for the synthesis of the 7-azaspiro[3.5]nonane scaffold: a solution-phase approach for the synthesis of 7-oxo-2-azaspiro[3.5]nonane and a solid-phase synthesis for the construction of a 7-azaspiro[3.5]nonan-1-one core. Each approach offers distinct advantages for accessing different derivatives of the core structure.
Solution-Phase Synthesis of 7-oxo-2-azaspiro[3.5]nonane
A notable two-step solution-phase synthesis provides an efficient route to 7-oxo-2-azaspiro[3.5]nonane with a high overall yield. This method is particularly advantageous for large-scale production due to its mild reaction conditions and straightforward post-treatment procedures.[1]
Experimental Protocol:
Step 1: First Cyclization Reaction
-
To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether and 78.8-138.2 g of cyanoacetaldehyde diethyl acetal.
-
Under stirring, add 8.1-25.5 g of an acid-binding agent and 3.7-12.5 g of an iodo metal salt.
-
Rapidly heat the reaction mixture to 70-100 °C and maintain for 12-24 hours.
-
Cool the reaction solution to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.
-
Stir the mixture, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100-200 mL of a 10% sodium bicarbonate solution.
-
Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.
Step 2: Second Cyclization Reaction
-
In a separate reactor, add 770-1000 mL of tetrahydrofuran (THF) and 76.8-106.5 g of the crude intermediate from Step 1.
-
Purge the reactor with nitrogen and cool the mixture to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
-
Stir the reaction mixture for 4-8 hours.
-
Slowly add 15-57 mL of purified water, followed by 15-57 mL of a 15% sodium hydroxide solution, and then 45-188 mL of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina to yield the refined 7-oxo-2-azaspiro[3.5]nonane.
Quantitative Data:
| Parameter | Value |
| Overall Yield | >82%[1] |
| Purity | High (after chromatography) |
| Scale | Laboratory to large-scale production |
Solid-Phase Synthesis of the 7-azaspiro[3.5]nonan-1-one Core
Solid-phase organic synthesis (SPOS) offers a versatile and efficient platform for the construction of libraries of 7-azaspiro[3.5]nonane derivatives. The key advantages of this approach include the use of excess reagents to drive reactions to completion, simplified purification through filtration, and amenability to high-throughput and automated synthesis.[2]
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Boc-7-azaspiro[3.5]nonane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible synthetic route to 7-Boc-7-azaspiro[3.5]nonane-2-methanol, a valuable building block in medicinal chemistry. The 7-azaspiro[3.5]nonane scaffold is of significant interest due to its conformational rigidity and three-dimensional character, making it a desirable component in the design of novel therapeutics, including agonists for G-protein coupled receptors like GPR119.[1] The following protocols describe a two-step synthesis commencing with the formation of a spirocyclic ketone intermediate, followed by its reduction to the target alcohol.
Overall Synthetic Strategy
The synthesis of this compound can be achieved in two key stages:
-
Formation of the Spirocyclic Ketone: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate from N-Boc-4-piperidone and 1,1-bis(phenylsulfonyl)cyclobutane.
-
Reduction of the Ketone: Reduction of the spirocyclic ketone to the corresponding alcohol using sodium borohydride.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol details the formation of the key spirocyclic ketone intermediate. The reaction proceeds via a nucleophilic addition-elimination and subsequent intramolecular cyclization.
Materials:
-
N-Boc-4-piperidone
-
1,1-bis(phenylsulfonyl)cyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 1,1-bis(phenylsulfonyl)cyclobutane (1.05 eq) in anhydrous DMF (1.0 M) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the spirocyclic ketone to the target alcohol using sodium borohydride.[2][3][4]
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[2] Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Adjust the pH to ~7 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as the final product. Further purification can be performed by column chromatography if necessary.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis of this compound. The quantitative data provided are typical for the types of reactions described and should be considered as estimates.
| Step | Starting Material(s) | Product | Key Reagents | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | N-Boc-4-piperidone, 1,1-bis(phenylsulfonyl)cyclobutane | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Potassium tert-butoxide | THF, DMF | 12 - 16 | 60 - 75 |
| 2 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | This compound | Sodium borohydride | Methanol | 3 - 5 | 85 - 95 |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key transformations.
Caption: Synthetic Workflow for this compound.
Caption: Retrosynthetic Analysis of the Target Molecule.
References
Application Note: Diastereoselective Reduction of 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The conformational rigidity and three-dimensional nature of this spirocycle make it an attractive building block for the design of novel therapeutics. Specifically, functionalized derivatives at the 2-position, such as the corresponding amino alcohols, are valuable intermediates. A crucial step in the synthesis of these intermediates is the stereoselective reduction of the keto-ester, 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate. This application note provides a detailed experimental protocol for this reduction using sodium borohydride (NaBH₄), a mild and versatile reducing agent, and discusses the diastereoselectivity of the transformation.
Reaction Scheme
The reduction of the β-keto ester, 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate, with sodium borohydride yields a mixture of cis- and trans-2-hydroxy-7-Boc-7-azaspiro[3.5]nonane-2-carboxylate diastereomers. The stereochemical outcome is influenced by the reaction conditions.
Caption: Reduction of 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate.
Experimental Protocol
This protocol details a general procedure for the reduction of the ketone in 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate or the analogous 7-Boc-7-azaspiro[3.5]nonan-2-one.
Materials:
-
7-Boc-7-azaspiro[3.5]nonane-2-carboxylate (or 7-Boc-7-azaspiro[3.5]nonan-2-one)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: The crude product, a mixture of diastereomeric alcohols, can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Data Presentation
The diastereomeric ratio (d.r.) of the product is highly dependent on the specific substrate and reaction conditions. For the reduction of analogous cyclic β-keto esters, the following trends are often observed.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | Methanol | 0 | Typically favors the equatorial alcohol | >90 |
| NaBH₄ | Methanol | 25 | May show slightly lower selectivity | >90 |
| NaBH₄, CeCl₃·7H₂O (Luche Conditions) | Methanol | -78 to 0 | Can enhance selectivity for the axial alcohol | Variable |
| L-Selectride® | Tetrahydrofuran | -78 | Often provides high selectivity for the axial alcohol | Variable |
| K-Selectride® | Tetrahydrofuran | -78 | Often provides high selectivity for the axial alcohol | Variable |
Note: The data in this table is representative for the reduction of substituted cyclic ketones and β-keto esters. The exact ratios and yields for 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate may vary and should be determined experimentally.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reduction is primarily dictated by the direction of hydride attack on the carbonyl group. This is influenced by steric and electronic factors, as depicted in the following workflow.
Caption: Workflow of the diastereoselective reduction process.
Conclusion
The reduction of 7-Boc-7-azaspiro[3.5]nonane-2-carboxylate using sodium borohydride provides a straightforward method to access the corresponding hydroxy esters. The diastereoselectivity of the reaction can be influenced by the choice of reducing agent and reaction conditions, allowing for the potential to selectively synthesize either the cis or trans isomer. This protocol serves as a valuable starting point for researchers and scientists in the field of drug development for the synthesis of novel spirocyclic building blocks. Further optimization of the reaction conditions may be necessary to achieve the desired stereochemical outcome for specific applications.
Application Notes and Protocols: The Use of 7-Boc-7-azaspiro[3.5]nonane-2-methanol in the Synthesis of Novel GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 agonists attractive candidates for novel antihyperglycemic agents with a low risk of hypoglycemia. A novel class of potent GPR119 agonists is based on the 7-azaspiro[3.5]nonane scaffold. This document outlines the application of 7-Boc-7-azaspiro[3.5]nonane-2-methanol as a key starting material in the synthesis of these agonists, providing detailed protocols and pharmacological data.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion from pancreatic β-cells and stimulates the release of GLP-1 from intestinal L-cells.
Synthetic Workflow for 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of 7-azaspiro[3.5]nonane-based GPR119 agonists from this compound involves a multi-step process. The initial steps focus on the conversion of the alcohol to a key amine intermediate, which is then elaborated to the final agonist structures.
Experimental Protocols
Protocol 1: Synthesis of 7-Boc-7-azaspiro[3.5]nonan-2-one
-
Oxidation of this compound:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-Boc-7-azaspiro[3.5]nonan-2-one.
-
Protocol 2: Synthesis of the Core Intermediate (Amine)
-
Reductive Amination of 7-Boc-7-azaspiro[3.5]nonan-2-one:
-
To a solution of 7-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with water and concentrate to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude 7-Boc-7-azaspiro[3.5]nonan-2-amine can be used in the next step without further purification or purified by column chromatography.
-
Protocol 3: General Procedure for the Synthesis of Final Agonists
This protocol is adapted from the synthesis of compound 54g as described in the literature.[1]
-
Acylation of the Amine:
-
To a solution of the amine intermediate from Protocol 2 (1.0 eq) in DCM, add triethylamine (2.0 eq) followed by the desired acyl chloride or sulfonyl chloride (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the acylated intermediate in a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the deprotected amine.
-
-
N-Arylation/Alkylation:
-
To a solution of the deprotected amine hydrochloride (1.0 eq) and a substituted aryl halide (e.g., 2-fluoro-4-iodopyridine) (1.1 eq) in a suitable solvent such as DMF, add a base (e.g., potassium carbonate, 3.0 eq).
-
Heat the reaction mixture at 80-100 °C for several hours until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the final GPR119 agonist.
-
Quantitative Data of Representative 7-Azaspiro[3.5]nonane GPR119 Agonists
The following tables summarize the in vitro potency and pharmacokinetic properties of selected 7-azaspiro[3.5]nonane derivatives.[1]
Table 1: In Vitro Agonistic Activity of 7-Azaspiro[3.5]nonane Derivatives
| Compound | R² Group | R³ Group | hGPR119 EC₅₀ (nM) |
| 54a | 2-Pyrimidinyl | 4-Fluorophenyl | 13 |
| 54b | 2-Pyrimidinyl | 4-Chlorophenyl | 11 |
| 54c | 2-Pyrimidinyl | 4-Bromophenyl | 15 |
| 54d | 2-Pyrimidinyl | 4-Methylphenyl | 13 |
| 54e | 2-Pyrimidinyl | 4-Methoxyphenyl | 23 |
| 54f | 2-Pyrimidinyl | 4-(Trifluoromethyl)phenyl | 10 |
| 54g | 2-Pyrimidinyl | 4-Cyanophenyl | 6.7 |
| 54h | 5-Methyl-2-pyrimidinyl | 4-Cyanophenyl | 8.0 |
| 54i | 5-Chloro-2-pyrimidinyl | 4-Cyanophenyl | 7.9 |
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Tₘₐₓ (h) | 0.5 | - |
| Cₘₐₓ (ng/mL) | 1060 | - |
| AUC₀₋₂₄ (ng·h/mL) | 3450 | 730 |
| T₁/₂ (h) | 3.1 | 2.5 |
| Bioavailability (%) | 47 | - |
Biological Evaluation Protocols
In Vitro GPR119 Activity Assay (cAMP Measurement)
-
A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Test compounds (at various concentrations) are added to the wells, and the plates are incubated for a further 30 minutes at room temperature.
-
Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF-based assay).
-
EC₅₀ values are calculated from the concentration-response curves.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Diabetic rodent models (e.g., db/db mice or Zucker diabetic fatty rats) are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
The area under the curve (AUC) for glucose excursion is calculated to determine the efficacy of the compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a novel class of potent 7-azaspiro[3.5]nonane-based GPR119 agonists. The synthetic route, involving key steps such as oxidation, reductive amination, and subsequent functionalization, allows for the generation of a diverse library of compounds for structure-activity relationship studies. The representative compound 54g demonstrates high in vitro potency and a favorable pharmacokinetic profile, highlighting the potential of this chemical series in the development of new therapeutics for type 2 diabetes. The provided protocols offer a foundational framework for researchers engaged in the discovery and development of novel GPR119 agonists.
References
Application Notes and Protocols for Boc Deprotection of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 7-azaspiro[3.5]nonane derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, especially when dealing with complex molecular scaffolds common in drug development.
The 7-azaspiro[3.5]nonane moiety is a valuable building block in medicinal chemistry, prized for its conformational rigidity. The secondary amine in this scaffold is frequently protected with a Boc group during multi-step syntheses. This guide covers common acidic and thermal deprotection methods, offering a comparative overview to aid in methodological selection.
Comparison of Boc Deprotection Methods
The choice of deprotection strategy depends on the substrate's sensitivity to acidic conditions and the desired final salt form. The following table summarizes common methods for the deprotection of N-Boc-7-azaspiro[3.5]nonane derivatives.
| Method | Reagents/Conditions | Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) | Notes |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | DCM | 1-3 hours | >95% | >98% | Forms the TFA salt. TFA is volatile and corrosive.[1] |
| Hydrochloric Acid (HCl) | 4 M HCl | 1,4-Dioxane | 1-4 hours | >95% | >98% | Forms the hydrochloride salt, which is often a crystalline solid and easy to handle.[2][3][4][5] |
| Thermal Deprotection | ||||||
| Heating | Reflux temperature | Toluene/Water | 12-48 hours | Variable | Variable | A milder, acid-free alternative, but may require high temperatures and longer reaction times.[6][7] |
Experimental Workflows and Diagrams
The general workflow for Boc deprotection involves dissolution of the protected substrate, addition of the deprotecting agent, reaction monitoring, work-up, and isolation of the final product.
Caption: General experimental workflow for Boc deprotection.
The mechanism of acid-catalyzed Boc deprotection proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection.
Materials:
-
N-Boc-7-azaspiro[3.5]nonane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Boc-7-azaspiro[3.5]nonane derivative in anhydrous DCM (0.1-0.2 M concentration).
-
Addition of TFA: To the stirred solution at room temperature, add TFA to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, the addition can be performed at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane
This method is highly effective and provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and long-term storage.[2][3][4][5]
Materials:
-
N-Boc-7-azaspiro[3.5]nonane derivative
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc-7-azaspiro[3.5]nonane derivative in a minimal amount of 4 M HCl in 1,4-dioxane in a round-bottom flask.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
Upon completion, remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 3: Thermal Boc Deprotection
This method avoids the use of strong acids and can be beneficial for substrates with acid-labile functional groups. However, it may require higher temperatures and longer reaction times.[6][7]
Materials:
-
N-Boc-7-azaspiro[3.5]nonane derivative
-
Toluene or another high-boiling point solvent
-
Standard laboratory glassware equipped with a reflux condenser
Procedure:
-
Dissolution: Dissolve the N-Boc-7-azaspiro[3.5]nonane derivative in toluene.
-
Reaction: Heat the solution to reflux and maintain for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield the free amine.
-
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4 M HCl in dioxane is also corrosive and should be handled with care in a fume hood.
-
Ensure that reactions involving the evolution of gas (e.g., CO₂) are not performed in a closed system.
By carefully selecting the deprotection method and optimizing the reaction conditions, researchers can efficiently obtain the desired 7-azaspiro[3.5]nonane derivatives in high yield and purity, facilitating their use in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solid-Phase Synthesis of 7-Azaspiro[3.5]nonane-Based Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character.[1] This spirocyclic system is of significant interest in drug discovery, particularly for the development of novel therapeutics such as G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[1][2] Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of diverse libraries based on this core structure. The advantages of SPOS include the ability to use excess reagents to drive reactions to completion, simplified purification through washing and filtration, and amenability to high-throughput and automated synthesis.[1]
These application notes provide a detailed overview and a representative protocol for the solid-phase synthesis of a library of compounds based on a 7-azaspiro[3.5]nonan-1-one core.
General Synthetic Strategy
The solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core begins with the immobilization of a suitable building block onto a solid support. This is followed by a series of chemical transformations to construct the spirocyclic system, and subsequent diversification before cleavage from the resin.[1] A plausible retrosynthetic analysis suggests the on-resin assembly of the spirocycle from a piperidine-based precursor.[1]
The overall workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonane-based libraries is depicted below.
Caption: General workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonane libraries.
Data Presentation
The following table represents hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the described protocols.
| Compound ID | R Group | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| AZA-001 | Acetyl | 224.29 | 98 | 65 |
| AZA-002 | Benzoyl | 286.36 | 95 | 58 |
| AZA-003 | Isobutyryl | 252.34 | 97 | 62 |
| AZA-004 | Cyclopropanecarbonyl | 250.33 | 99 | 71 |
Purity determined by HPLC analysis at 214 nm.[1]
Experimental Protocols
Protocol 1: Loading of Fmoc-Protected Amino Acid onto the Resin
This protocol describes the initial immobilization of the first building block onto the solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
-
In a separate vessel, dissolve Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (2.0 eq) and DIEA (4.0 eq) in anhydrous DCM.
-
Add the solution of the amino acid and DIEA to the swollen resin and agitate at room temperature for 4 hours.
-
To cap any unreacted sites, add MeOH (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 2: Fmoc Deprotection and Acylation with Cyclobutanone Precursor
This protocol details the removal of the Fmoc protecting group and subsequent acylation to introduce the cyclobutanone precursor.[1]
Materials:
-
Loaded resin from Protocol 1
-
20% Piperidine in DMF (v/v)
-
3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin with DMF (5 x 10 mL).[1]
-
In a separate vessel, pre-activate 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF for 5 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[1]
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[1]
-
Dry the resin under high vacuum.[1]
Protocol 3: Spirocyclization via Dieckmann Condensation
This protocol outlines the key spirocyclization step via Dieckmann condensation followed by decarboxylation.[1]
Materials:
-
Acylated resin from Protocol 2
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Swell the resin in anhydrous THF (10 mL).[1]
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.[1]
-
Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).[1]
-
Wash the resin as in step 5 of Protocol 2 and dry under high vacuum.
Protocol 4: N-Boc Deprotection and Diversification
This protocol describes the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.[1]
Materials:
-
Spirocyclic resin from Protocol 3
-
20% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Desired carboxylic acid (R-COOH) for diversification
-
HATU
-
DIEA
-
DCM, anhydrous
-
DMF, anhydrous
Procedure:
-
Swell the resin in anhydrous DCM (10 mL).[1]
-
Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes, drain, and repeat for 30 minutes.[1]
-
Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).[1]
-
In a separate vessel, pre-activate the desired carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF for 5 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
-
Wash the resin as in step 5 of Protocol 2 and dry under high vacuum.
Protocol 5: Cleavage from Resin and Product Purification
This protocol details the final cleavage of the synthesized compounds from the solid support.[1]
Materials:
-
Diversified resin from Protocol 4
-
Cleavage cocktail: TFA/DCM (1:99 v/v)
-
Nitrogen stream
-
Diethyl ether, cold
Procedure:
-
Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature.[1]
-
Filter the resin and collect the filtrate.[1]
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).[1]
-
Combine the filtrates and concentrate under a stream of nitrogen.[1]
-
Precipitate the crude product by adding cold diethyl ether.[1]
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.[1]
-
Purify the final product by reverse-phase HPLC.[1]
The following diagram illustrates the key chemical transformations in the synthesis of the 7-azaspiro[3.5]nonan-1-one core.
Caption: Key on-resin transformations and cleavage.
References
Application Note: HPLC-MS Method for Purity Analysis of 7-Boc-7-azaspiro[3.5]nonane-2-methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Boc-7-azaspiro[3.5]nonane-2-methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Rigorous purity assessment of this building block is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of the main component and any potential impurities. This application note details a robust HPLC-MS method for the purity analysis of this compound, offering two alternative chromatographic approaches to suit different laboratory setups and address potential analytical challenges.
Due to the polar nature of the target compound, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are presented. RP-HPLC is a widely used and robust technique, while HILIC offers enhanced retention for highly polar compounds that may be poorly retained on traditional C18 columns.[1][2][3][4][5]
Analytical Challenge
The primary analytical challenges in the purity analysis of this compound include:
-
Polarity: The molecule's polarity can lead to poor retention on conventional reversed-phase columns.[4]
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group can be labile under certain acidic conditions or in the mass spectrometer source, potentially leading to in-source fragmentation and complicating data interpretation.[6][7]
-
Lack of a Strong Chromophore: The molecule lacks a strong UV chromophore, making mass spectrometry the preferred detection method for high sensitivity and specificity.
-
Potential Impurities: Impurities may include starting materials, by-products from the synthesis, and degradation products. Common impurities in Boc-protected amines can arise from incomplete reaction or side reactions.[8][9]
Quantitative Data Summary
The following tables summarize the key parameters for the proposed HPLC-MS methods.
Table 1: HPLC and MS Parameters
| Parameter | Method 1: Reversed-Phase HPLC-MS | Method 2: HILIC-MS |
| HPLC System | Standard HPLC or UHPLC system | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) | HILIC column (e.g., Amide, Silica, 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 15 min, hold at 95% B for 3 min, return to 5% B and equilibrate for 5 min | 0-50% B over 15 min, hold at 50% B for 3 min, return to 0% B and equilibrate for 5 min |
| Flow Rate | 0.8 mL/min | 0.3 mL/min |
| Column Temperature | 35 °C | 40 °C |
| Injection Volume | 5 µL | 2 µL |
| MS Detector | Single Quadrupole or Triple Quadrupole Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV | 3.0 kV |
| Cone Voltage | 30 V | 25 V |
| Source Temperature | 150 °C | 140 °C |
| Desolvation Gas | Nitrogen | Nitrogen |
| Desolvation Temp. | 400 °C | 450 °C |
| Desolvation Gas Flow | 800 L/hr | 750 L/hr |
| Scan Range | m/z 100-500 | m/z 100-500 |
| Expected [M+H]⁺ | 256.2 | 256.2 |
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (0.1 mg/mL):
-
Pipette 1 mL of the 1.0 mg/mL standard solution into a 10 mL volumetric flask.
-
Dilute to volume with the 50:50 acetonitrile:water mixture.
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the 50:50 acetonitrile:water mixture.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
HPLC-MS Analysis
-
Set up the HPLC-MS system according to the parameters outlined in Table 1 for either the Reversed-Phase or HILIC method.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (50:50 acetonitrile:water) to ensure the system is clean.
-
Inject the working standard solution six times to perform the system suitability test (SST).
-
Verify that all SST criteria in Table 2 are met.
-
Inject the sample solution.
-
Process the data using the appropriate software.
Data Analysis and Purity Calculation
-
Identify the peak for this compound based on its retention time and the expected mass-to-charge ratio (m/z) of its protonated molecule [M+H]⁺.
-
Integrate the peak area of the main component and all impurity peaks.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental workflow for HPLC-MS purity analysis.
Caption: Logical relationship of the purity analysis method.
The described HPLC-MS methods provide a reliable and robust approach for determining the purity of this compound. The choice between the Reversed-Phase and HILIC method will depend on the specific impurity profile and the available instrumentation. The HILIC method is particularly advantageous for separating polar impurities that may not be well-retained by a C18 column.[1][10] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality of this important synthetic intermediate.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
Application of 7-Boc-7-azaspiro[3.5]nonane-2-methanol in PROTAC Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of "7-Boc-7-azaspiro[3.5]nonane-2-methanol" and its derivatives as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The focus is on providing practical, actionable information for researchers in the field of targeted protein degradation.
Introduction to Azaspiro[3.5]nonane Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.
The 7-azaspiro[3.5]nonane scaffold and its derivatives, such as 2,7-diazaspiro[3.5]nonane, have emerged as valuable building blocks for PROTAC linkers. Their rigid, three-dimensional structure can help to optimize the spatial orientation of the two ligands, facilitating the formation of a stable ternary complex between the POI and the E3 ligase, a key step for efficient protein degradation. The Boc-protected amine and the methanol group on "this compound" provide versatile handles for synthetic elaboration and conjugation to the POI and E3 ligase ligands.
Case Study: K-Ras Degrader-3
To illustrate the application of an azaspiro[3.5]nonane-based linker, we will focus on a specific example: PROTAC K-Ras Degrader-3 . This PROTAC utilizes a 2,7-diazaspiro[3.5]nonane core, a close derivative of the title compound, to effectively target the degradation of the oncogenic protein K-Ras G12D.
PROTAC K-Ras Degrader-3 is a potent degrader of K-Ras, a high-value target in cancer therapy that has been notoriously difficult to drug.
Quantitative Biological Data
The following table summarizes the reported biological activity of PROTAC K-Ras Degrader-3.
| Compound | Target | Cell Line | DC50 | GI50 (3D Cell Growth) | E3 Ligase Ligand |
| PROTAC K-Ras Degrader-3 | K-Ras G12D | SW620 | ≤ 1 nM[1][2] | ≤ 10 nM[1] | (S)-Deoxy-thalidomide[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the linker-E3 ligase ligand conjugate and the biological evaluation of the final PROTAC.
Synthesis of the Linker-E3 Ligase Ligand Conjugate: (S)-Deoxy-thalidomide-2,7-diazaspiro[3.5]nonane-CH2-Me-PIP-Boc
The synthesis of the specific linker-E3 ligase ligand conjugate used in K-Ras Degrader-3 involves a multi-step process. While the exact, detailed synthesis of "this compound" and its direct incorporation into a named PROTAC is not available in the public literature, the general principles of PROTAC synthesis can be applied. The following is a representative synthetic workflow for assembling a PROTAC with a spirocyclic linker.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
Protocol for Amide Coupling (General Example):
-
Dissolve the Boc-protected linker-amine (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling reagent , such as HATU (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired linker-E3 ligase ligand conjugate.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the amine for subsequent conjugation to the POI ligand.
Biological Evaluation: K-Ras Degradation Assay
Diagram of K-Ras Signaling Pathway and PROTAC Intervention
Caption: PROTAC K-Ras Degrader-3 induces the degradation of active K-Ras.
Protocol for Western Blotting to Determine K-Ras Degradation:
-
Cell Culture: Culture a K-Ras mutant cancer cell line (e.g., SW620, which harbors the G12D mutation) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC K-Ras Degrader-3 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the loading control.
-
Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable and versatile linker class for the development of potent and effective PROTACs. As demonstrated by the example of K-Ras Degrader-3, the rigid and three-dimensional nature of this linker can contribute to the successful degradation of challenging therapeutic targets. The protocols and data presented in this document provide a foundation for researchers to explore the application of "this compound" and its derivatives in their own PROTAC discovery programs. Further optimization of the linker length, attachment points, and overall physicochemical properties will be crucial for the development of next-generation protein degraders with improved therapeutic profiles.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 7-azaspiro[3.5]nonane cores
Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonane Cores
Welcome to the technical support center for the synthesis of 7-azaspiro[3.5]nonane cores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during the synthesis of 7-azaspiro[3.5]nonane and related spirocycles.
Issue 1: Low or No Yield in Spirocyclization Step
-
Question: I am attempting a spirocyclization reaction (e.g., Dieckmann condensation, intramolecular Michael addition) and observing very low or no formation of the desired 7-azaspiro[3.5]nonane product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a spirocyclization reaction can stem from several factors, from substrate reactivity to reaction conditions. Here is a systematic approach to troubleshooting:
-
Insufficient Reactivity: The formation of the spirocenter can be challenging.[1][2]
-
Activate the Nucleophile: If your reaction involves a carbon nucleophile like an enolate, consider using a stronger, non-nucleophilic base. Switching from sodium to lithium or potassium bases can alter the reactivity.[1] For the Dieckmann condensation on a solid support, potassium tert-butoxide is an effective base.[3]
-
Activate the Electrophile: For reactions involving electrophilic activation, ensure the catalyst (e.g., Lewis acid) is of appropriate strength and not being quenched by other functionalities in the molecule.[1]
-
-
Steric Hindrance: The three-dimensional nature of the spirocyclic core can lead to steric hindrance, impeding the cyclization.[4] Modifying the length or flexibility of the linker arm of the precursor can sometimes alleviate this issue.
-
Reaction Conditions:
-
Temperature: For the Dieckmann condensation, heating to 60°C is a common condition.[3] If the reaction is slow, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions or decomposition.[4]
-
Solvent: Anhydrous solvents are critical, especially for base-mediated reactions. For the spirocyclization step, anhydrous THF is a suitable choice.[3]
-
-
Issue 2: Challenges with Nitrogen Protecting Groups
-
Question: I am having trouble with the protection or deprotection of the nitrogen in the piperidine ring. What are the common issues?
-
Answer: The choice and manipulation of the nitrogen protecting group are crucial for a successful multi-step synthesis.[4] The most common protecting groups for the 7-azaspiro[3.5]nonane scaffold are Boc, Cbz, and Fmoc.[4]
-
Incomplete Boc Protection: Low yields in Boc protection can result from an inadequate base (use 1.1-1.5 equivalents of TEA or DIPEA), poor quality di-tert-butyl dicarbonate ((Boc)₂O), or suboptimal reaction conditions. Gentle heating to 40-50°C can sometimes improve the reaction rate.[4]
-
Sluggish Cbz Protection: This can be addressed by activating the amine with a stronger base like sodium carbonate in a biphasic system or ensuring the benzyl chloroformate (Cbz-Cl) reagent is fresh as it is moisture-sensitive.[4]
-
Incomplete Fmoc Deprotection: Ensure a sufficient excess of piperidine is used (typically 20% v/v in DMF) and allow for adequate reaction time (1-2 hours).[4] On solid-phase, a two-step treatment (e.g., 5 minutes followed by 20 minutes) can ensure complete removal.[3]
-
Difficult Work-up: When having trouble separating the product from excess (Boc)₂O and its byproducts during work-up, an aqueous wash with a mild base can help remove unreacted anhydride.[4]
-
Issue 3: Side Reactions During Synthesis
-
Question: What are some common side reactions, and how can they be minimized?
-
Answer:
-
Ring Opening: In some synthetic routes, the cyclic ether can undergo ring-opening. One patented method specifically addresses and solves this problem, achieving high yields.[5]
-
Over-reduction: When using strong reducing agents like lithium aluminum hydride for cyclization, transitional reduction to olefin impurities can occur.[5] Careful control of temperature and stoichiometry is essential.
-
Lack of Selectivity: In cycloaddition strategies, achieving high regioselectivity can be a challenge. The choice of catalyst and reaction conditions is critical. For instance, Rh(I)-catalyzed cycloisomerization followed by a Diels-Alder reaction has been shown to be highly selective for forming seven-membered azaspiro compounds.[6]
-
Data Presentation
Table 1: Comparison of N-Protecting Group Strategies
| Protecting Group | Common Protection Reagents | Standard Deprotection Conditions | Stability & Orthogonality |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (TEA, DIPEA) | Acidic conditions (e.g., TFA in DCM) | Stable to hydrogenolysis and mild base. Labile to strong acids. |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base (Na₂CO₃, NaHCO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenation. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Basic conditions (e.g., 20% Piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. Labile to bases. |
Data compiled from information in[4].
Table 2: Troubleshooting Low Spirocyclization Yield
| Potential Cause | Recommended Action | Key Parameters | Reference Protocol |
| Weak Base | Use a stronger, non-nucleophilic base. | Base: Potassium tert-butoxide (5.0 eq) | Dieckmann Condensation[3] |
| Low Temperature | Increase reaction temperature moderately. | Temperature: 60°C | Dieckmann Condensation[3] |
| Wet Solvent | Use anhydrous solvent. | Solvent: Anhydrous THF | Dieckmann Condensation[3] |
| Long Reaction Time | Optimize reaction time with monitoring. | Time: 8 hours | Dieckmann Condensation[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol outlines the key steps adapted from solid-phase organic synthesis techniques.[3]
-
Fmoc-Deprotection and Acylation:
-
Swell the Fmoc-protected amino acid-loaded resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.
-
Wash the resin with DMF (5 x 10 mL).
-
In a separate vessel, pre-activate 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.[3]
-
-
Spirocyclization via Dieckmann Condensation:
-
Swell the resin from the previous step in anhydrous THF (10 mL).
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin.
-
Agitate the mixture at 60°C for 8 hours.
-
Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).[3]
-
-
Decarboxylation:
-
Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL).
-
Heat at 120°C for 4 hours.
-
Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.[3]
-
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/DCM 1:99 v/v, 10 mL) for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen to yield the crude product.[3]
-
Protocol 2: General N-Boc Protection
This protocol describes a general procedure for the Boc protection of the secondary amine.[4]
-
Dissolve the 7-azaspiro[3.5]nonane starting material in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC). Gentle heating (40-50 °C) can be applied if the reaction is slow.[4]
-
Upon completion, perform an aqueous work-up. A wash with a mild aqueous base can help remove byproducts.
-
Extract the product with an organic solvent, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the solid-phase synthesis of the 7-azaspiro[3.5]nonane core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Boc-7-azaspiro[3.5]nonane-2-methanol
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the purification of "7-Boc-7-azaspiro[3.5]nonane-2-methanol".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the spirocyclic core.
-
Di-Boc protected species: Over-protection of the amine can sometimes occur.
-
Stereoisomers: The synthesis may produce diastereomers, which can be challenging to separate due to their similar physicochemical properties.[1]
-
Structurally similar byproducts: Ring-opened or rearranged products can form under certain reaction conditions.
-
Reagents and catalysts: Residual reagents or catalysts from the synthesis need to be removed.
Q2: What is the recommended primary purification method for this compound?
A2: The most common and effective method for purifying compounds like this compound is flash column chromatography on silica gel .[] This technique allows for the separation of the target compound from impurities with different polarities.
Q3: How do I choose an appropriate solvent system for thin-layer chromatography (TLC) and column chromatography?
A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc). For Boc-protected amines and alcohols, a gradient of ethyl acetate in hexanes is typically effective. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[3]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities after chromatography, provided the compound is a solid and a suitable solvent or solvent system can be found.[4][5] The rigid nature of spirocyclic compounds can sometimes make finding a good recrystallization solvent challenging.[1] It is recommended to perform small-scale solubility tests with various solvents to identify a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]
Troubleshooting Guide
Q1: My compound is streaking on the TLC plate. What can I do?
A1: Streaking on a TLC plate for an amino compound can be due to its basic nature interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N, ~0.5-1%), to your eluent.[3]
Q2: I am having trouble separating my product from a closely running impurity on the column. What are my options?
A2: If you have a co-eluting impurity, consider the following:
-
Optimize the solvent system: Try a less polar solvent system and run a shallower gradient during column chromatography. This can improve the separation.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).
-
Recrystallization: If the compound is crystalline, recrystallization after the column can be very effective at removing closely related impurities.[6]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column could be an option.[7]
Q3: I suspect my compound is degrading on the silica gel column. What are the signs and what can I do?
A3: Signs of degradation on a silica gel column include the appearance of new, lower Rf spots on TLC of the collected fractions and lower than expected yield. The Boc group can be sensitive to acidic conditions, and silica gel is acidic.[1] To prevent this:
-
Neutralize the silica: You can use silica gel that has been pre-treated with a base like triethylamine.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Use a different stationary phase: Consider using neutral or basic alumina.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin (may require heating for Boc-protected amines).[3]
2. Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance.[3]
3. Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.[3]
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Place a small amount of the compound (e.g., 20-30 mg) into several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.[6] Common solvents to test include hexanes, ethyl acetate, isopropanol, and mixtures thereof.
2. Recrystallization Procedure:
-
Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[4]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Hypothetical TLC Data for this compound and Potential Impurities
| Compound/Impurity | Solvent System (Hexanes:EtOAc) | Rf Value |
| Product | 70:30 | 0.35 |
| Starting Material A (less polar) | 70:30 | 0.60 |
| Byproduct B (more polar) | 70:30 | 0.15 |
| Product | 80:20 | 0.20 |
| Starting Material A (less polar) | 80:20 | 0.45 |
| Byproduct B (more polar) | 80:20 | 0.05 |
Table 2: Comparison of Purification Strategies
| Purification Method | Purity Achieved (Hypothetical) | Yield (Hypothetical) | Notes |
| Flash Column Chromatography | >95% | 70-85% | Effective for removing most impurities. |
| Recrystallization | >99% | 80-90% (of chromatographed material) | Best for removing trace impurities after chromatography. |
| Chromatography followed by Recrystallization | >99.5% | 60-75% (overall) | Recommended for achieving high purity material. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection of Hindered Amines
Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered amines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Boc deprotection of hindered amines in a question-and-answer format.
Q1: My Boc deprotection is slow or incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete deprotection is a common challenge, particularly with sterically hindered amines. Several factors could be responsible:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough to efficiently cleave the Boc group from a hindered amine.
-
Inadequate Reaction Time or Temperature: The reaction may not have had sufficient time to proceed to completion at room temperature.
-
Solution: Increase the reaction time and monitor the progress meticulously using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Gentle heating, for instance to 40°C, can also facilitate the reaction, but be mindful of potential side reactions.[1]
-
-
Steric Hindrance: The bulky nature of the substrate around the Boc-protected amine can impede the approach of the acid.[1][2]
-
Solution: Employ more forcing conditions, such as a stronger acid, prolonged reaction time, and potentially a moderate increase in temperature. The use of an appropriate scavenger cocktail is highly recommended under these conditions to mitigate side reactions.[1]
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
A2: The formation of side products is typically due to the reactive tert-butyl cation generated during the cleavage of the Boc group.[3]
-
tert-Butylation: This electrophilic cation can alkylate nucleophilic residues within your molecule, such as tryptophan, methionine, cysteine, and tyrosine, or other electron-rich aromatic rings.[3][4]
-
Trifluoroacetylation: If you are using TFA for deprotection, the newly liberated amine can sometimes be acylated by residual TFA, resulting in a mass increase of +96 Da.[1]
-
Prevention: Ensure the complete removal of TFA after the reaction is complete. This can be achieved by co-evaporation with a solvent like toluene.[1]
-
Q3: My compound is sensitive to strong acids. Are there milder alternatives to TFA for Boc deprotection?
A3: Yes, several milder methods are available for deprotecting acid-sensitive substrates.[1] These can help prevent the degradation of other acid-labile functional groups.[1] Some options include:
-
4M HCl in 1,4-dioxane: This is a commonly used alternative to TFA.[2]
-
p-Toluenesulfonic Acid (pTSA): Can be used under milder conditions in solvents like acetonitrile/methanol.[1]
-
Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[1]
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling point solvent or under microwave irradiation, can effect deprotection without the need for acid.[5][6]
-
Lewis Acids: Reagents like ZnBr₂ can be used for deprotection under non-protic conditions.[7][8]
Data Presentation: Reaction Conditions & Scavengers
The following tables summarize common reaction conditions for Boc deprotection and the recommended scavengers for protecting sensitive residues.
Table 1: Comparison of Acidic Boc Deprotection Conditions
| Acid Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50%[2][4] | Dichloromethane (DCM)[2] | Room Temperature | 30 min - 2 hours[2][4] | A common and generally effective condition.[4] |
| Trifluoroacetic Acid (TFA) | 55%[9] | Dichloromethane (DCM)[9] | Room Temperature | 30 minutes[9] | Shown to yield higher purity peptides compared to 100% TFA in some cases.[4][9] |
| Trifluoroacetic Acid (TFA) | 100% (Neat)[4] | None | Room Temperature | 5-15 minutes[4] | Very rapid deprotection, but may increase the risk of side products.[4] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[2] | Room Temperature | 30 min - 2 hours[2] | A strong acid system suitable for more resistant substrates.[2] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile/Methanol | Room Temperature | Variable[1] | Can be used under milder conditions.[1] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[2] | General carbocation scavenger, particularly effective for protecting Tryptophan.[2][3] |
| Water | 2.5 - 5%[2] | Carbocation scavenger.[2] |
| Thioanisole | 5%[2] | Carbocation scavenger, specifically protects Methionine from S-alkylation.[2][3] |
| 1,2-Ethanedithiol (EDT) | 2.5%[2] | Carbocation scavenger, used for protecting Cysteine residues.[2][3] |
| Phenol | 5%[2] | Carbocation scavenger.[2] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[2] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can be used directly or purified further.[2]
Protocol 2: Procedure for HCl-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[2]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]
Protocol 3: Microwave-Assisted Boc Deprotection
-
Reaction Setup: In a 2-5 ml microwave reaction vial, dissolve 0.25 mmol of the Boc-protected compound in 2.5 ml of DCM. Add 1.5 equivalents of a solid-supported sulfonic acid (e.g., silica-supported ethyl benzene sulfonic acid).
-
Microwave Irradiation: Cap the vial and heat with stirring at 100°C in a microwave reactor for 10 minutes.[10]
-
Work-up: After cooling, filter off the solid support and wash it several times with DCM. The solvent can then be removed from the combined filtrates to yield the deprotected amine.[10]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection of hindered amines.
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. scispace.com [scispace.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Enhancing the Stability of 7-Azaspiro[3.5]nonane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 7-azaspiro[3.5]nonane derivatives.
Troubleshooting Guide
This section addresses common challenges and questions that may arise during the stability assessment of 7-azaspiro[3.5]nonane derivatives.
Q1: I am not observing any significant degradation of my 7-azaspiro[3.5]nonane derivative under the initial stress conditions. What should I do?
A1: The inherent rigidity of the spirocyclic scaffold is designed to confer metabolic and chemical stability.[1] If you observe less than 5% degradation, consider incrementally increasing the severity of the stress conditions.
-
For Hydrolytic Stability:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).
-
Elevate the temperature of the incubation (e.g., from 40°C to 60°C or higher).
-
Extend the duration of the study.
-
-
For Oxidative Stability:
-
Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂).
-
Consider using a stronger oxidizing agent if no degradation is observed, but be aware this may not represent a physiologically relevant pathway.
-
-
For Thermal and Photolytic Stability:
-
Increase the temperature in 10-20°C increments for thermal stress.
-
Extend the exposure time or increase the light intensity for photostability, ensuring you adhere to ICH Q1B guidelines.
-
Q2: My compound has degraded almost completely, or the degradation is too extensive (e.g., >20%). How can I achieve the target degradation of 5-20%?
A2: Extensive degradation can lead to the formation of secondary and tertiary degradants, which complicates the identification of primary degradation pathways.[2] To achieve a more controlled degradation, you should reduce the severity of the stress conditions.
-
Decrease the temperature of the reaction.
-
Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M HCl).
-
Shorten the exposure time.
-
For photostability studies, reduce the duration of light exposure.
A systematic approach is recommended: start with milder conditions and gradually increase the intensity until the desired level of degradation is achieved.[3]
Q3: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I begin to identify these unknown degradants?
A3: The identification of unknown degradation products is a stepwise process. A primary and powerful technique is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[4]
-
Determine Molecular Weights: Use LC-MS to determine the molecular weights of the degradation products.
-
Obtain High-Resolution Mass Data: High-resolution mass spectrometry (HRMS), such as Q-TOF-MS, can provide accurate mass measurements, which helps in predicting the elemental composition of the degradants.[4]
-
Perform Fragmentation Studies: Use MS/MS to fragment the degradation products. The fragmentation pattern can provide valuable structural information.
-
Isolate Degradants: If necessary, use preparative HPLC to isolate the major degradation products for further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: I am observing poor peak shapes (e.g., tailing or fronting) for my parent compound or its degradants in my HPLC analysis. What could be the cause?
A4: Poor peak shape can be due to a variety of factors. Given that 7-azaspiro[3.5]nonane derivatives are basic, consider the following:
-
pH of the Mobile Phase: The basic nitrogen in the piperidine ring can interact with residual silanols on the silica-based column packing, leading to peak tailing. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form (typically protonated at low pH).
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Health: The column may be contaminated or nearing the end of its life. Flushing the column or replacing it may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 7-azaspiro[3.5]nonane derivatives?
A1: While specific pathways depend on the substituents, the 7-azaspiro[3.5]nonane core has two main points of potential instability:
-
Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine, which is susceptible to oxidation to form an N-oxide. This is a common metabolic and chemical degradation pathway for such compounds.
-
Ring Cleavage under Forcing Conditions: While the scaffold is generally stable, harsh acidic or basic conditions could potentially lead to cleavage of the C-N bonds within the piperidine ring, although this is less common than N-oxidation.[5][6]
Q2: How can the stability of 7-azaspiro[3.5]nonane derivatives be enhanced in a formulation?
A2: To enhance stability:
-
pH Control: Formulate the compound in a buffered solution at a pH where it exhibits maximum stability, which would need to be determined through a pH-rate profile study.
-
Protection from Light: If the compound shows susceptibility to photodegradation, store it in light-resistant containers.
-
Antioxidants: If oxidative degradation is a primary concern, the inclusion of antioxidants in the formulation could be beneficial.
-
Solid-State Formulation: As solids are generally more stable than solutions, developing a solid dosage form can significantly enhance long-term stability.
Q3: What is a "stability-indicating method," and why is it crucial?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and other potential impurities.[7] It is crucial because it provides assurance that the measured concentration of the drug is accurate and that the presence of degradants does not interfere with the analysis. Forced degradation studies are essential for developing and validating such methods.[2]
Data Presentation
The following tables present hypothetical, illustrative data from a forced degradation study of a representative 7-azaspiro[3.5]nonane derivative ("Compound X"). This data is intended to serve as a guide for what might be expected in an experimental setting.
Table 1: Illustrative Forced Degradation Results for Compound X
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Compound X |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8.5% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5.2% |
| Oxidative | 3% H₂O₂ | 8 hours | 25°C | 15.3% |
| Thermal | Solid State | 48 hours | 80°C | 2.1% |
| Photolytic | Solid State, ICH Q1B Option 2 | - | 25°C | 3.8% |
Table 2: Potential Degradation Products of Compound X (Illustrative)
| Degradation Product | Stress Condition(s) | Proposed Structure | Mass Shift (from Parent) |
| DP-1 | Oxidative | N-Oxide | +16 Da |
| DP-2 | Acid Hydrolysis | Ring-opened product | +18 Da (H₂O) |
| DP-3 | Photolytic | Dehydrogenated product | -2 Da |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound.[3]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the 7-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Analyze the sample after exposure, alongside a control sample protected from light.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Mass spectrometry in positive ion mode to identify the parent compound and its degradation products.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.
Caption: Experimental workflow for a forced degradation study.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Physicochemical Properties of Spirocyclic Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of spirocyclic drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating spirocyclic scaffolds into drug candidates?
A1: Spirocyclic scaffolds offer several key advantages in drug design by imparting a unique three-dimensional (3D) architecture.[1][2][3] This inherent 3D nature allows for more precise interactions with biological targets compared to flatter aromatic systems.[1][4] Key benefits include:
-
Improved Physicochemical Properties: Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons (Fsp3), like in spirocycles, generally correlates with improved physicochemical properties.[5][6] This can lead to increased aqueous solubility, higher basicity, decreased lipophilicity, and better metabolic stability.[5][6][7]
-
Enhanced Potency and Selectivity: The rigid conformation of spirocyclic systems can lock the molecule in an optimal orientation for binding to its target, which can lead to improved efficacy and selectivity.[5][8][9] This rigidity can also decrease off-target interactions.[5]
-
Exploration of New Chemical Space: Spirocyclic scaffolds allow for the exploration of novel chemical space, moving away from traditional, often patented, molecular structures.[10]
Q2: How does the introduction of a spirocycle typically affect a compound's lipophilicity (LogP/LogD)?
A2: Generally, the incorporation of a spirocyclic moiety, particularly those containing heteroatoms (azaspirocycles or spirocyclic oxetanes), tends to decrease lipophilicity (lower LogP/LogD values).[5][6][7] This is attributed to the increased sp3 character and the potential for introducing polar functional groups. For example, replacing a morpholine ring with a spirocyclic analogue has been shown to result in lower LogD values.[10] A balanced lipophilicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]
Q3: My spirocyclic compound shows poor aqueous solubility. What are the potential causes and how can I address this?
A3: Poor aqueous solubility is a common challenge in drug discovery.[13][14][15] For spirocyclic compounds, this can be due to several factors including high crystal lattice energy or the presence of large, non-polar surface areas despite the 3D scaffold.
Troubleshooting Steps:
-
Confirm the Issue: First, accurately determine the kinetic and thermodynamic solubility of your compound.[16]
-
pH Modification: The solubility of ionizable compounds is pH-dependent.[13][17] Adjusting the pH of the formulation can significantly improve solubility.
-
Structural Modifications:
-
Formulation Strategies:
Q4: I'm observing high metabolic instability with my spirocyclic drug candidate in liver microsome assays. What are the common metabolic liabilities and how can I improve stability?
A4: High metabolic instability can lead to rapid clearance and poor in vivo exposure.[20] While spirocycles can improve metabolic stability compared to some acyclic or planar systems, they are not immune to metabolism.[5][6]
Troubleshooting Steps:
-
Identify Metabolites: The first step is to identify the metabolites being formed using techniques like LC-MS/MS. This will pinpoint the sites of metabolic attack.
-
Block Metabolic Sites:
-
If oxidation is occurring at an activated C-H bond, consider replacing the hydrogen with a fluorine atom or a methyl group.
-
If N-dealkylation is the issue, modifying the N-substituent can hinder enzymatic action.
-
-
Modify the Spirocyclic Core: In some cases, the ring size and type of the spirocycle itself can influence metabolic stability. Exploring different spirocyclic scaffolds can be a viable strategy. For instance, spirocycles incorporating oxetanes have shown good metabolic stability.[5]
-
Change Ring Conformation: The rigid nature of spirocycles can sometimes orient a metabolically labile group directly into the active site of a metabolic enzyme. Subtle changes to the substitution pattern can alter the preferred conformation and shield the labile site.
Troubleshooting Guides
Guide 1: Low Permeability in Caco-2 Assays
Problem: Your spirocyclic compound exhibits low permeability in a Caco-2 cell assay, suggesting poor intestinal absorption.
| Potential Cause | Troubleshooting Action |
| High Polarity / Low Lipophilicity | Increase lipophilicity by adding non-polar substituents, but maintain a balance to avoid decreasing solubility. |
| High Molecular Weight | Keep the molecular weight below 500 Da if possible, as per Lipinski's guidelines.[11] |
| Efflux by Transporters (e.g., P-gp) | Determine if your compound is a substrate for efflux transporters. If so, structural modifications to reduce recognition by these transporters may be necessary. |
| Low Solubility in Assay Medium | Ensure the compound is fully dissolved in the assay buffer at the tested concentration. Re-evaluate solubility if precipitation is suspected. |
| Prodrug Strategy | Consider a prodrug approach to temporarily mask polar functional groups, enhancing permeability.[21][22] The prodrug is then cleaved in vivo to release the active compound. |
Guide 2: Inconsistent Physicochemical Property Measurements
Problem: You are getting variable results for LogP, solubility, or other physicochemical property measurements.
| Potential Cause | Troubleshooting Action |
| Impure Sample | Ensure the sample is of high purity (>95%) as impurities can significantly affect measurements. |
| Compound Instability | Check the stability of your compound in the solvents and buffers used for the assays.[16] |
| Equilibrium Not Reached | For shake-flask LogP and thermodynamic solubility measurements, ensure the system has reached equilibrium.[23][24] This can sometimes take 24 hours or longer. |
| Incorrect pH of Buffer | Verify the pH of all aqueous buffers, as the ionization state of the compound is critical for these properties.[25] |
| Inappropriate Assay Method | For highly lipophilic or very polar compounds, standard methods may not be suitable. Consider alternative techniques like HPLC-based methods for LogP determination.[12] |
Data Presentation
Table 1: Impact of Spirocyclic Scaffolds on Physicochemical Properties (Illustrative Data)
| Parent Scaffold | Spirocyclic Analogue | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) |
| Piperidine | Azaspiro[3.3]heptane | 2.5 | 50 | 30 |
| Morpholine | Oxaspiro[3.4]octane | 1.8 | 150 | >60 |
| Cyclohexane | Spiro[3.3]heptane | 3.2 | 20 | 45 |
Note: Data is illustrative and intended for comparative purposes. Actual values are compound-specific.
Experimental Protocols
Protocol 1: Determination of LogD by Shake-Flask Method
Objective: To determine the distribution coefficient (LogD) of a spirocyclic compound between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.[26]
Materials:
-
Spirocyclic compound of interest
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of n-octanol to the vial.
-
Cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Place the vial on a shaker at room temperature for 1-2 hours to allow for equilibration.
-
Centrifuge the vial at high speed (e.g., 3000 rpm) for 10-15 minutes to separate the aqueous and organic layers.
-
Carefully collect an aliquot from both the n-octanol and PBS layers.
-
Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the LogD using the formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in PBS])
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a spirocyclic compound in an aqueous buffer.
Materials:
-
Spirocyclic compound of interest
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader with turbidity or UV-Vis detection capabilities
Methodology:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Add a fixed volume of PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%).
-
Seal the plate and shake it at room temperature for 1.5 to 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
The highest concentration that does not show a significant increase in turbidity/absorbance compared to the buffer blank is considered the kinetic solubility.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the in vitro metabolic stability of a spirocyclic compound by measuring its rate of disappearance when incubated with human liver microsomes.[20][27][28]
Materials:
-
Spirocyclic compound of interest
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a solution of the spirocyclic compound in phosphate buffer.
-
In a series of microcentrifuge tubes, pre-warm the HLM and the compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
Visualizations
Caption: Workflow for Physicochemical Property Optimization.
Caption: Decision Tree for Troubleshooting Poor Solubility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drughunter.com [drughunter.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Properties Optimization | SpiroChem [spirochem.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. books.rsc.org [books.rsc.org]
- 25. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 26. enamine.net [enamine.net]
- 27. mykhailiukchem.org [mykhailiukchem.org]
- 28. catalog.labcorp.com [catalog.labcorp.com]
Validation & Comparative
Comparative Analysis of 7-Boc-7-azaspiro[3.5]nonane-2-methanol and its Analogs by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-Boc-7-azaspiro[3.5]nonane-2-methanol and two of its structurally related analogs: 7-Boc-7-azaspiro[3.5]nonan-2-one and 7-Boc-7-azaspiro[3.5]nonan-2-amine. Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes predicted data to highlight the expected differences in their spectral characteristics. These predictions are based on established principles of NMR and MS and serve as a valuable tool for the identification and characterization of this important class of spirocyclic compounds.
Compound Structures
| Compound Name | Structure |
| This compound | ![]() |
| 7-Boc-7-azaspiro[3.5]nonan-2-one | ![]() |
| 7-Boc-7-azaspiro[3.5]nonan-2-amine | ![]() |
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR chemical shifts for the key protons in each compound. The presence of the different functional groups at the 2-position of the cyclobutane ring significantly influences the chemical shifts of the neighboring protons.
| Proton Assignment | This compound (Predicted δ, ppm) | 7-Boc-7-azaspiro[3.5]nonan-2-one (Predicted δ, ppm) | 7-Boc-7-azaspiro[3.5]nonan-2-amine (Predicted δ, ppm) |
| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~1.46 (s, 9H) | ~1.44 (s, 9H) |
| -CH₂-N- (Piperidine) | ~3.40 (m, 4H) | ~3.50 (m, 4H) | ~3.35 (m, 4H) |
| -CH₂- (Piperidine) | ~1.60 (m, 4H) | ~1.70 (m, 4H) | ~1.55 (m, 4H) |
| -CH- (Cyclobutane, at C2) | ~2.50 (m, 1H) | - | ~2.80 (m, 1H) |
| -CH₂-OH | ~3.65 (d, 2H) | - | - |
| -CH₂- (Cyclobutane, adjacent to C=O) | - | ~2.80 - 3.20 (m, 4H) | - |
| -NH₂ | - | - | ~1.50 (br s, 2H) |
| -OH | Variable (br s, 1H) | - | - |
Predicted ¹³C NMR Data Comparison
The ¹³C NMR data further distinguishes these compounds, with the most notable differences observed in the chemical shift of the carbon at the 2-position and the carbons of the attached functional group.
| Carbon Assignment | This compound (Predicted δ, ppm) | 7-Boc-7-azaspiro[3.5]nonan-2-one (Predicted δ, ppm) | 7-Boc-7-azaspiro[3.5]nonan-2-amine (Predicted δ, ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 | ~28.5 | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.5 | ~79.8 | ~79.2 |
| C=O (Boc) | ~155.0 | ~154.8 | ~155.2 |
| Spiro Carbon | ~35.0 | ~40.0 | ~36.0 |
| -CH₂-N- (Piperidine) | ~45.0 | ~45.5 | ~44.8 |
| -CH₂- (Piperidine) | ~30.0 | ~30.5 | ~29.8 |
| C-2 (Cyclobutane) | ~40.0 | ~215.0 (C=O) | ~42.0 |
| -CH₂-OH | ~65.0 | - | - |
| -CH₂- (Cyclobutane) | ~25.0, ~22.0 | ~50.0, ~20.0 | ~28.0, ~24.0 |
Mass Spectrometry Data Comparison
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is a critical piece of data for confirming the elemental composition.
| Parameter | This compound | 7-Boc-7-azaspiro[3.5]nonan-2-one | 7-Boc-7-azaspiro[3.5]nonan-2-amine |
| Molecular Formula | C₁₄H₂₅NO₃ | C₁₄H₂₃NO₃ | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 255.36 g/mol | 253.34 g/mol | 254.37 g/mol |
| Exact Mass [M+H]⁺ | 256.1907 | 254.1751 | 255.2067 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of 7-Boc-7-azaspiro[3.5]nonane derivatives is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
For ¹³C NMR, a higher concentration (20-50 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are chemical shift (δ), multiplicity (s, d, t, q, m), coupling constants (J), and integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and the spirocenter.
-
-
Mass Spectrometry (MS)
A general protocol for the mass spectrometry analysis of these compounds is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
For high-resolution mass spectrometry, it is crucial to use high-purity solvents.
-
-
Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for these moderately polar molecules.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument is recommended for accurate mass measurements.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the theoretical exact mass calculated from the elemental formula. A mass accuracy of within 5 ppm is generally expected for confirmation of the elemental composition.
-
Workflow and Logic Diagrams
A Comparative Guide to 7-Azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with superior efficacy and safety profiles. Medicinal chemists are increasingly venturing beyond traditional flat, aromatic ring systems towards more three-dimensional (3D) structures. Among these, spirocyclic scaffolds have garnered significant attention. Their inherent rigidity, precise vectoral presentation of substituents, and ability to confer favorable physicochemical properties make them powerful tools in drug design.
This guide provides an objective comparison of 7-azaspiro[3.5]nonane with other prominent spirocyclic scaffolds, supported by experimental data and detailed methodologies.
The Ascendancy of Spirocyclic Scaffolds
Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro center.[1] This unique architecture imparts a rigid, non-planar geometry, a significant deviation from the two-dimensional nature of many conventional drug molecules.[2] This three-dimensionality allows for a more precise orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[2][3]
The incorporation of spirocyclic motifs can lead to:
-
Increased Fsp3 Character: A higher fraction of sp3-hybridized carbons, which correlates with improved clinical success rates.[3]
-
Modulation of Physicochemical Properties: Fine-tuning of properties such as lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.[1][3]
-
Improved Pharmacokinetics: Enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]
-
Enhanced Potency and Selectivity: The rigid framework can lock a molecule in its bioactive conformation, improving binding affinity and selectivity for its intended target.[3][6]
Focus on 7-Azaspiro[3.5]nonane
The 7-azaspiro[3.5]nonane scaffold, which consists of a cyclobutane ring fused to a piperidine ring at the 4-position, has emerged as a valuable building block in medicinal chemistry.[7] Its conformational rigidity and 3D nature make it an attractive core for developing novel therapeutics.[7]
A notable application of this scaffold is in the development of potent and selective agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[8][9] The rigid 7-azaspiro[3.5]nonane core helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[8] Derivatives have demonstrated favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[8][9]
Comparative Analysis of Spirocyclic Scaffolds
While 7-azaspiro[3.5]nonane has proven its utility, a variety of other spirocyclic scaffolds are also employed in drug discovery. The choice of scaffold can significantly impact the properties of the final compound. The following tables provide a quantitative comparison of 7-azaspiro[3.5]nonane with other commonly used azaspirocycles.
Table 1: Physicochemical Properties of Selected Spirocyclic Scaffolds
| Scaffold Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 7-Azaspiro[3.5]nonane | C8H15N | 125.21 | 1.87 | |
| 2-Azaspiro[3.3]heptane | C6H11N | 97.16 | 0.83 | |
| 7-Oxa-2-azaspiro[3.5]nonane | C7H13NO | 127.18 | 0.54 | |
| 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | 127.18 | 0.54 |
Note: Calculated LogP values are estimations and can vary based on the algorithm used. The values presented are for the core scaffolds and will change with substitution.
Table 2: Impact of Spirocyclic Scaffolds on Drug Candidate Properties
| Original Moiety | Spirocyclic Replacement | Therapeutic Target | Observed Improvements |
| Morpholine | Azaspirocycles | MCHr1 Antagonist | Lowered LogD values, improved selectivity against hERG, and enhanced metabolic stability.[3][10] |
| Piperazine | Diazaspiro[3.3]heptane | PARP-1 Inhibitor | A 2-fold reduction in potency was observed, but selectivity for PARP-1 over other PARP family members was significantly increased, leading to reduced DNA damage and cytotoxicity.[3] |
| Alkene | Cyclopropyl Spirocycle | PLK4 Inhibitor | Up to 100-fold higher exposure in mouse plasma, improved solubility, better metabolic stability, and an improved profile against five CYP450 isoforms.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the properties of compounds containing spirocyclic scaffolds.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its metabolic stability.[11][12][13]
Materials:
-
Liver microsomes (human or animal species)[11]
-
Test compound stock solution (e.g., 10 mM in DMSO)[12]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[13]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][13]
-
Magnesium chloride (MgCl2)[13]
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[11]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[11][13]
Procedure:
-
Prepare the reaction mixture by combining the phosphate buffer, MgCl2, and liver microsomes in a 96-well plate.
-
Add the test compound to the reaction mixture at a final concentration typically between 1 µM and 10 µM.[11][12]
-
Pre-incubate the plate at 37°C with gentle agitation.[11][13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.[13][14]
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution.[12][14]
-
Centrifuge the plate to precipitate the proteins.[13]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14]
-
Data from the disappearance of the test compound over time are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
This is the traditional and most accurate method for measuring the lipophilicity of a compound.[15][16]
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS at pH 7.4 for LogD measurement, pre-saturated with n-octanol)
-
Test compound
-
Glass vials
-
Shaker or rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and aqueous buffer to a glass vial.
-
Add a small amount of the test compound stock solution to the vial.
-
Seal the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[17]
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[15]
-
LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the base-10 logarithm of the partition coefficient.[15][17]
This fluorescence-based assay determines if a compound is an inhibitor or substrate of the P-gp efflux pump, which is crucial for assessing blood-brain barrier penetration and potential drug-drug interactions.[18]
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (e.g., MDCK)
-
96-well black, clear-bottom plates
-
Calcein-AM (a fluorescent P-gp substrate)
-
Test compound and a known P-gp inhibitor (e.g., verapamil) as a positive control[18]
-
Assay buffer (e.g., HBSS)
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp overexpressing cells and parental cells in a 96-well plate and allow them to form a confluent monolayer.
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or the positive control (verapamil) for a defined period (e.g., 30-60 minutes).[18]
-
Add Calcein-AM to all wells and incubate at 37°C. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases to the highly fluorescent calcein.
-
P-gp will actively pump the non-fluorescent Calcein-AM out of the cells. If the test compound is a P-gp inhibitor, this efflux will be blocked, leading to an accumulation of calcein and an increase in intracellular fluorescence.
-
After incubation, wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader.
-
An increase in fluorescence in the presence of the test compound indicates P-gp inhibition. The efflux ratio can be calculated by comparing the fluorescence in the presence and absence of the inhibitor. An efflux ratio greater than 2 is typically indicative of active efflux.[18]
Visualizations
Caption: A generalized workflow for the synthesis of 7-azaspiro[3.5]nonane derivatives.
Caption: The experimental workflow for determining the metabolic stability of a compound.
Caption: The logical progression of how spirocycles improve the properties of drug candidates.
Conclusion
Spirocyclic scaffolds, including 7-azaspiro[3.5]nonane, represent a significant advancement in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds.[2] Their inherent three-dimensionality provides a rigid framework for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity.[2] Furthermore, the introduction of spirocyclic centers allows for the fine-tuning of physicochemical properties, often resulting in improved solubility, metabolic stability, and overall pharmacokinetic profiles.[3][6] As synthetic methodologies continue to evolve, the strategic incorporation of scaffolds like 7-azaspiro[3.5]nonane will undoubtedly play an increasingly vital role in the development of innovative and successful therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. acdlabs.com [acdlabs.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. enamine.net [enamine.net]
- 18. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes, and understanding the SAR of its agonists is crucial for the development of potent and effective drug candidates. The 7-azaspiro[3.5]nonane scaffold has been identified as a key structural motif in the design of novel GPR119 agonists.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of 7-azaspiro[3.5]nonane derivatives. The data highlights the impact of substitutions on the aryl group (R) on the agonistic potency at the human GPR119 receptor, measured as the half-maximal effective concentration (EC50).
| Compound ID | R Group | hGPR119 EC50 (nM) |
| 5a | H | 250 |
| 5b | 2-Me | 180 |
| 5c | 3-Me | 320 |
| 5d | 4-Me | 190 |
| 5e | 4-F | 150 |
| 5f | 4-Cl | 120 |
| 5g | 4-CF3 | 80 |
| 54g | 3,5-di-CF3 | 12 |
Data extracted from a key study on 7-azaspiro[3.5]nonane GPR119 agonists.[3]
Key SAR Observations:
-
Substitution at the 4-position: Substitution at the 4-position of the aryl ring is generally well-tolerated.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups at the 4-position, such as fluorine (4-F), chlorine (4-Cl), and trifluoromethyl (4-CF3), leads to a progressive increase in potency.[3]
-
Multiple substitutions: Disubstitution with strong electron-withdrawing groups, as seen in compound 54g with two trifluoromethyl groups, results in a significant enhancement of agonistic activity.[3]
Experimental Protocols
The primary in vitro assay used to determine the potency of GPR119 agonists is the measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation in a cell line stably expressing the human GPR119 receptor.
In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)
Objective: To determine the EC50 value of a test compound by measuring the increase in intracellular cAMP levels upon GPR119 activation.
Cell Line: A stable cell line expressing the human GPR119 receptor, for example, HEK293 or CHO cells.[2]
Materials:
-
HEK293 or CHO cells stably expressing human GPR119
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Test compounds (7-azaspiro[3.5]nonane derivatives)
-
Reference GPR119 agonist (e.g., oleoylethanolamide)
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well microplates
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into 384-well plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature. This step is crucial to prevent the degradation of cAMP. c. Add the diluted test compounds or reference agonist to the respective wells. d. Incubate the plates for 30-60 minutes at room temperature to stimulate the cells.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions. These kits are typically based on competitive immunoassays.
-
Data Analysis: a. Plot the cAMP concentration against the log of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling pathway upon agonist binding.
Experimental Workflow for In Vitro GPR119 Agonist Screening
Caption: In vitro screening workflow for GPR119 agonists.
References
In vitro and in vivo evaluation of GPR119 agonists derived from "7-Boc-7-azaspiro[3.5]nonane-2-methanol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo evaluation of G protein-coupled receptor 119 (GPR119) agonists, with a special focus on a novel class of compounds derived from a "7-azaspiro[3.5]nonane" scaffold. GPR119 has emerged as a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1]
While the user's query specified "7-Boc-7-azaspiro[3.5]nonane-2-methanol," it is important to note that the "Boc" (tert-butyloxycarbonyl) group is a common protecting group used during chemical synthesis. As such, this specific molecule is likely a synthetic intermediate rather than a final, biologically active agonist. This guide will, therefore, focus on a potent GPR119 agonist, designated as Compound 54g , which features the core 7-azaspiro[3.5]nonane structure and has been detailed in the scientific literature.[2]
This guide will objectively compare the performance of Compound 54g with other well-characterized GPR119 agonists from different chemical classes, supported by experimental data.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[2]
Data Presentation: Comparative Performance of GPR119 Agonists
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of the 7-azaspiro[3.5]nonane derivative Compound 54g, alongside other notable GPR119 agonists.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Chemical Class | Species | EC50 (nM) |
| Compound 54g | 7-Azaspiro[3.5]nonane | Human | 1.2 [2] |
| Rat | 2.5 [2] | ||
| MBX-2982 | Pyrimidine | Human | 8.33[3] |
| APD597 | Pyrimidine | Human | 46[4] |
| AS1269574 | Pyrimidine | Human | 2500[5] |
Table 2: Pharmacokinetic Profiles of GPR119 Agonists in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| Compound 54g | 3 | 1.0 | 358 | 1340 | 3.2 | 45 | [2] |
| MBX-2982 | 4 | - | - | - | - | 35.2 (suspension) | [1] |
| APD597 | 10 | 1.0 | 250 (nM) | 263 | 1.1 | - | [6] |
Table 3: In Vivo Efficacy of GPR119 Agonists in Oral Glucose Tolerance Tests (OGTT)
| Compound | Species | Dose (mg/kg) | Glucose Lowering Effect | Reference |
| Compound 54g | Diabetic Rats | Not specified | Favorable glucose lowering effect | [1] |
| MBX-2982 | Normal Mice | 3, 10, 30 | Reduced blood glucose at all test points | [1] |
| KK-Ay Mice | 30 | Significant reduction in area under the glucose curve | [1] | |
| AS1269574 | Normal Mice | Not specified | Reduced blood glucose levels after oral glucose loading | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol outlines a method for determining the potency of GPR119 agonists by measuring intracellular cyclic AMP (cAMP) levels in a stable cell line expressing the human GPR119 receptor. A common method for this is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]
Detailed Steps:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human or rat GPR119 receptor in a suitable culture medium.
-
Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Buffer Incubation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature. This prevents the degradation of cAMP.
-
Compound Addition: Add serial dilutions of the test compounds (GPR119 agonists) to the wells.
-
Incubation: Incubate the plates for a further 30 minutes at room temperature to stimulate GPR119 and induce cAMP production.
-
cAMP Detection: Determine the intracellular cAMP levels using a commercially available cAMP assay kit, such as an HTRF or LANCE TR-FRET kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes the procedure for assessing the in vivo efficacy of a GPR119 agonist in a rodent model of type 2 diabetes.[2]
Detailed Steps:
-
Animal Model: Utilize an appropriate animal model, such as male Sprague-Dawley rats with type 2 diabetes induced by a high-fat diet and a low dose of streptozotocin.
-
Fasting: Fast the animals overnight prior to the experiment but allow access to water.
-
Compound Administration: Administer the test compound or vehicle orally at the desired dose.
-
Glucose Challenge: After a specified period (e.g., 30-60 minutes) to allow for compound absorption, administer an oral glucose load (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC compared to the vehicle-treated group indicates improved glucose tolerance.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a promising new chemical class for the development of potent GPR119 agonists. The representative compound, 54g, demonstrates high in vitro potency, favorable pharmacokinetic properties in rats, and efficacy in an in vivo model of diabetes. When compared to other GPR119 agonists, Compound 54g exhibits competitive, and in some cases superior, preclinical characteristics. Further investigation and optimization of this scaffold could lead to the development of novel and effective therapeutics for the treatment of type 2 diabetes. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of metabolic drug discovery.
References
- 1. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. | BioWorld [bioworld.com]
- 5. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
7-Azaspiro[3.5]nonane vs. Piperidine: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. The ubiquitous piperidine ring has long been a mainstay in drug design, featured in a multitude of approved pharmaceuticals. However, the exploration of novel chemical space has led to an increased interest in more complex, three-dimensional scaffolds. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a promising alternative, offering distinct structural and conformational features.
This guide provides an objective, data-driven comparison of the 7-azaspiro[3.5]nonane and piperidine scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
The inherent physicochemical properties of a scaffold are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While piperidine is a well-characterized and synthetically accessible building block, 7-azaspiro[3.5]nonane introduces a spirocyclic center that imparts greater three-dimensionality and rigidity.
Below is a summary of the key computed physicochemical properties for the parent 7-azaspiro[3.5]nonane and piperidine scaffolds. It is important to note that these values are for the unsubstituted parent scaffolds and will be modulated by the introduction of substituents.
Table 1: Comparison of Computed Physicochemical Properties
| Property | 7-Azaspiro[3.5]nonane | Piperidine |
| Molecular Formula | C₈H₁₅N | C₅H₁₁N |
| Molecular Weight ( g/mol ) | 125.21[1] | 85.15 |
| XLogP3 | 1.8[1] | 0.8 |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[1] | 12.0 Ų |
| Complexity | 97.1[1] | 34.1 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
The introduction of a spirocyclic moiety in 7-azaspiro[3.5]nonane results in a higher molecular weight and calculated lipophilicity (XLogP3) compared to piperidine. The increased three-dimensional complexity is also reflected in the higher complexity score. Notably, the topological polar surface area (TPSA), a key indicator of membrane permeability, remains the same for both parent scaffolds.
Structural and Conformational Analysis
The defining difference between the two scaffolds lies in their topology. The spirocyclic nature of 7-azaspiro[3.5]nonane creates a rigid, three-dimensional structure with well-defined exit vectors for substituents. This can be advantageous for optimizing interactions with a biological target. In contrast, the piperidine ring, while also adopting a non-planar chair conformation, offers a different spatial arrangement for its substituents.
References
Safety Operating Guide
Personal protective equipment for handling 7-Boc-7-azaspiro[3.5]nonane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and the hazard profile of similar chemicals.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. | To protect eyes from potential splashes and airborne particles. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact. For dry powders, any "chemical resistant" glove is generally suitable. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator is recommended. | To protect from inhalation of airborne particles or fumes. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Gather all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Avoid direct contact with the skin and eyes.
-
Minimize the creation of dust.
-
If transferring the solid, use a spatula or other appropriate tool.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Identification and Segregation :
-
All materials contaminated with 7-Boc-7-azaspiro[3.5]nonane-2-methanol, including unused compound, contaminated gloves, pipette tips, and weighing papers, should be considered chemical waste.
-
Do not mix this waste with other incompatible waste streams.
-
-
Waste Collection and Labeling :
-
Collect solid waste in a designated, chemically compatible, and leak-proof container with a secure lid.
-
If the compound is dissolved in a solvent, collect it as liquid chemical waste.
-
Clearly label the waste container with the full chemical name and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage and Disposal :
-
Store the waste container in a designated satellite accumulation area (SAA) with secondary containment.
-
Arrange for professional disposal through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical in the regular trash or down the drain.
-
Workflow for Safe Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



